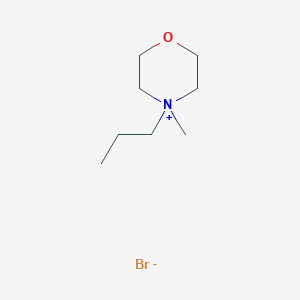
4-Methyl-4-propylmorpholin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-propylmorpholin-4-ium bromide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a morpholine ring substituted with methyl and propyl groups, and a bromide anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-propylmorpholin-4-ium bromide typically involves the quaternization of 4-methylmorpholine with a suitable alkylating agent, such as propyl bromide. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:
4-Methylmorpholine+Propyl bromide→4-Methyl-4-propylmorpholin-4-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-propylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide anion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complexation: It can form complexes with metal ions, which may alter its chemical properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or sodium chloride in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-Methyl-4-propylmorpholin-4-ium hydroxide or chloride.
Oxidation: Potential formation of oxidized derivatives, depending on the specific conditions.
Reduction: Reduced forms of the compound, which may vary based on the reducing agent used.
Scientific Research Applications
4-Methyl-4-propylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential as a biological probe or as a component in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Methyl-4-propylmorpholin-4-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins or cell membranes, potentially altering their function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: Lacks the propyl group and has different chemical properties.
4-Propylmorpholine: Lacks the methyl group and exhibits distinct reactivity.
N-Methylmorpholine N-oxide: An oxidized derivative with different applications.
Uniqueness
4-Methyl-4-propylmorpholin-4-ium bromide is unique due to the presence of both methyl and propyl groups on the morpholine ring, which can influence its solubility, reactivity, and interaction with other molecules. This dual substitution pattern distinguishes it from other morpholine derivatives and contributes to its specific applications in various fields.
Properties
CAS No. |
88126-74-3 |
|---|---|
Molecular Formula |
C8H18NO.Br C8H18BrNO |
Molecular Weight |
224.14 g/mol |
IUPAC Name |
4-methyl-4-propylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C8H18NO.BrH/c1-3-4-9(2)5-7-10-8-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NETPXMVDGPUYQW-UHFFFAOYSA-M |
Canonical SMILES |
CCC[N+]1(CCOCC1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)



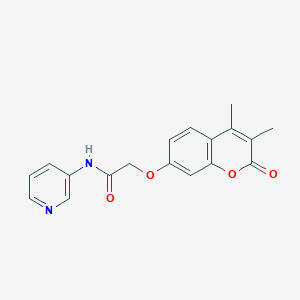
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)
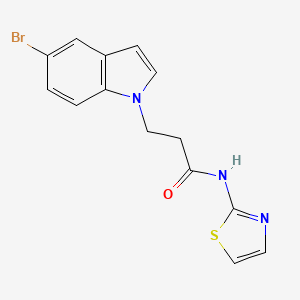
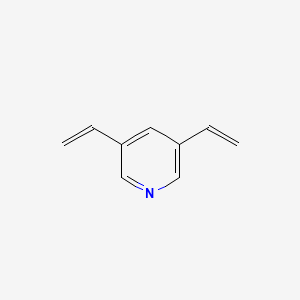


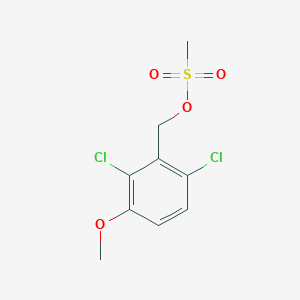

![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)

